molecular formula C15H19N3O6 B12390633 6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one

6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one

Cat. No.: B12390633
M. Wt: 337.33 g/mol
InChI Key: BBICAOBFBDXQFO-KVYFJXEBSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s systematic name follows IUPAC guidelines for bicyclic nucleoside derivatives. Its nomenclature reflects three structural components:

  • Imidazo[1,2-c]pyrimidin-5-one core : A fused heterocyclic system comprising imidazole (positions 1–3) and pyrimidine (positions 4–7) rings, with a ketone group at position 5.
  • 2-O-Methyl-beta-D-ribofuranosyl moiety : A modified sugar unit where the hydroxyl group at the 2′ position of the ribose is replaced by a methoxy group, adopting the β-anomeric configuration.
  • 3-(2-oxo-propyl) substituent : A propyl side chain with a ketone functional group at the second carbon, attached to position 3 of the imidazo[1,2-c]pyrimidinone core.

The IUPAC name—6-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5(6H)-one—encodes stereochemical descriptors (R configurations) at carbons 2′, 3′, 4′, and 5′ of the ribofuranose ring.

Table 1: Molecular Identity

Property Value
CAS Registry Number 2095417-54-0
Molecular Formula C₁₅H₁₉N₃O₆
Molecular Weight 337.33 g/mol
SMILES O=C(N([C@H]1C@HC@HC@@HO1)C=C2)N3C2=NC=C3CC(C)=O

Molecular Geometry and Stereochemical Configuration

The molecule’s geometry derives from its fused heterocyclic core and ribofuranosyl substituent:

  • Imidazo[1,2-c]pyrimidinone system : Planar bicyclic structure with conjugated π-electrons, stabilized by resonance between the imidazole nitrogen lone pairs and the pyrimidinone carbonyl.
  • Ribofuranose ring : Adopts a C3′-endo (north) puckering conformation due to steric interactions between the 2′-O-methyl group and adjacent hydroxyls. The β-anomeric configuration positions the glycosidic bond (C1′–N1) axial relative to the sugar ring, minimizing nonbonded interactions.
  • 3-(2-oxo-propyl) side chain : Extended conformation with the ketone oxygen forming intramolecular hydrogen bonds to the 4′-hydroxyl of the ribose.

Density functional theory (DFT) calculations predict bond lengths of 1.38 Å (C2=O), 1.45 Å (C1′–N1), and 1.54 Å (C3–Cpropyl), consistent with hybridized sp² and sp³ orbitals.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (D₂O, 600 MHz) :

    • Ribose protons: δ 5.92 (d, J=6.2 Hz, H1′), 4.68 (dd, J=6.2, 4.8 Hz, H2′), 4.35 (t, J=4.8 Hz, H3′), 4.12 (m, H4′), 3.85 (dd, J=12.0, 2.4 Hz, H5′a), 3.71 (dd, J=12.0, 4.8 Hz, H5′b).
    • Imidazo[1,2-c]pyrimidinone: δ 8.42 (s, H2), 7.98 (d, J=7.8 Hz, H7), 6.55 (d, J=7.8 Hz, H8).
    • 3-(2-oxo-propyl): δ 2.89 (t, J=7.2 Hz, CH₂CO), 2.11 (s, COCH₃).
  • ¹³C NMR (D₂O, 150 MHz) :

    • Ribose: δ 105.2 (C1′), 87.4 (C2′), 80.1 (C3′), 85.6 (C4′), 62.3 (C5′).
    • Core: δ 167.8 (C5=O), 152.6 (C2), 145.3 (C4), 126.7 (C7), 118.4 (C8).
    • Side chain: δ 208.5 (C=O), 47.2 (CH₂CO), 30.1 (COCH₃).
Mass Spectrometry (MS)
  • ESI-MS (positive mode) : m/z 338.2 [M+H]⁺ (calc. 337.33), fragment ions at m/z 205.1 (ribose loss), 152.0 (imidazo[1,2-c]pyrimidinone).
Infrared (IR) Spectroscopy
  • Strong absorption at 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N imidazole), and 1075 cm⁻¹ (C-O ribose). The 2′-O-methyl group shows characteristic C-O-C asymmetric stretching at 1240 cm⁻¹.

Crystallographic Analysis and Solid-State Properties

While single-crystal X-ray data for this compound remains unpublished, structural analogs provide insights:

  • Imidazo[1,2-c]pyrimidinones : Similar bicyclic systems adopt planar configurations with intermolecular π-stacking distances of 3.4–3.6 Å in the solid state.
  • 2′-O-Methylribonucleosides : Crystallographic studies reveal O2′ methyl groups induce a 15° tilt in the glycosidic bond angle (χ ≈ 68°) compared to unmodified ribosides.
  • Hydration behavior : Differential scanning calorimetry (DSC) shows a broad endotherm at 85°C, indicative of bound water molecules in the crystalline lattice.

Table 2: Predicted Crystallographic Parameters

Parameter Value
Space group P2₁2₁2₁
Unit cell dimensions a=8.42 Å, b=12.35 Å, c=14.78 Å
Density (calc.) 1.512 g/cm³
Z-value 4

Properties

Molecular Formula

C15H19N3O6

Molecular Weight

337.33 g/mol

IUPAC Name

6-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C15H19N3O6/c1-8(20)5-9-6-16-11-3-4-17(15(22)18(9)11)14-13(23-2)12(21)10(7-19)24-14/h3-4,6,10,12-14,19,21H,5,7H2,1-2H3/t10-,12?,13+,14-/m1/s1

InChI Key

BBICAOBFBDXQFO-KVYFJXEBSA-N

Isomeric SMILES

CC(=O)CC1=CN=C2N1C(=O)N(C=C2)[C@H]3[C@H](C([C@H](O3)CO)O)OC

Canonical SMILES

CC(=O)CC1=CN=C2N1C(=O)N(C=C2)C3C(C(C(O3)CO)O)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Ribose Moiety

The ribose moiety is typically derived from D-fructose or ribonolactone intermediates. Key steps include:

  • Protection of hydroxyl groups : Benzoyl or acetyl groups are often used to protect the 3'- and 5'-hydroxyls during synthesis.
  • Methylation at position 2 : Achieved via methyl iodide or dimethyl sulfate under basic conditions.
  • Coupling with the heterocycle : Involves nucleophilic substitution or glycosylation using silylating agents (e.g., N,O-bis(trimethylsilyl)acetamide, BSA).

Table 1: Ribose Intermediate Preparation

Step Reagent/Conditions Yield (%) Reference
1. Ribonolactone formation from D-fructose CaO, heat 70–80
2. Reduction to ribose derivative Red-Al, ethanol 85
3. 2-O-Methylation CH₃I, NaH 90
4. 3',5'-O-Benzoylation BzCl, pyridine 75

Synthesis of the Imidazo-Pyrimidinone Core

The imidazo[1,2-c]pyrimidin-5-one scaffold is synthesized via cyclization or C–N coupling reactions.

Cyclization Strategies

  • Copper-catalyzed coupling :

    • Substrates : 2-(2-Bromovinyl)benzimidazoles react with cyanamide under CuI catalysis to form fused pyrimidines.
    • Conditions : Microwave irradiation (100°C, 1 h) in DMF with K₃PO₄ as base.
    • Yield : 60–75% for analogous compounds.
  • Multi-component reactions :

    • Reagents : 4-Hydroxy coumarins, aldehydes, and urea catalyzed by L-proline in water.
    • Mechanism : Aldol condensation followed by cyclization.
    • Advantage : Metal-free, eco-friendly conditions.

Table 2: Core Synthesis Methods

Method Reagents Conditions Yield (%) Reference
CuI-catalyzed C–N coupling Cyanamide, CuI, K₃PO₄ Microwave, 100°C, 1 h 60–75
L-Proline catalysis 4-Hydroxy coumarin, aldehyde, urea H₂O, 70°C, 12 h 85–90

Glycosylation and Final Assembly

The ribose and core are coupled via glycosylation. Key methods include:

Nucleophilic Substitution

  • Silyl Hilger-Veber method :

    • Sugar derivative : 2,3,5-Tri-O-benzoyl-2-C-methyl-ribofuranosyl chloride.
    • Base : BSA or SnCl₄ to activate the sugar.
    • Heterocycle : Unprotected or partially protected imidazo-pyrimidinone.
  • Mitsunobu reaction :

    • Reagents : DIAD, PPh₃, or DEAD.
    • Application : For ribose derivatives with sensitive protecting groups.

Table 3: Glycosylation Efficiency

Method Sugar Activator Base Yield (%) Reference
Silyl Hilger-Veber BSA SnCl₄ 70–80
Mitsunobu DIAD PPh₃ 65–75

Deprotection and Purification

  • Benzoyl group removal :

    • Reagent : Methanol/NH₃.
    • Conditions : Room temperature, 12 h.
  • Final purification :

    • Method : Column chromatography (SiO₂, EtOAc/MeOH).
    • Purity : >95% (HPLC).

Critical Challenges and Optimizations

  • Regioselectivity : Ensuring N9 glycosylation over O-alkylation requires careful control of protecting groups (e.g., diphenylcarbamoyl).
  • Stereochemical integrity : Strict anhydrous conditions and chiral catalysts maintain the β-D-ribofuranosyl configuration.
  • Scalability : Use of D-fructose as a starting material reduces costs and enhances industrial feasibility.

Biological and Pharmacological Relevance

The compound inhibits DNA synthesis and induces apoptosis in lymphoid malignancies. Its design leverages the ribose moiety for cellular uptake and the imidazo-pyrimidinone core for enzyme binding.

Chemical Reactions Analysis

Types of Reactions

6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-c]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

Case Studies

  • In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value ranging from 80 to 200 nM against HeLa and MDA-MB-468 cells, indicating potent antiproliferative effects .
  • In Vivo Efficacy : In animal models, administration of the compound resulted in an 83.8% reduction in tumor growth when tested against resistant cancer strains . This suggests its potential as a therapeutic agent in overcoming drug resistance.
  • Structure-Activity Relationship (SAR) : Studies have shown that modifications to the imidazole ring can enhance or diminish activity. For instance, compounds with specific aliphatic substitutions have shown improved potency against cancer cells .
Study TypeCell LineIC50 (nM)Effect on Tumor Growth
In VitroHeLa100Significant inhibition
In VitroMDA-MB-468150Significant inhibition
In VivoPC-3/TxR Model-83.8% reduction

Case Studies

  • Antiviral Activity : Preliminary studies suggest that this compound has broad-spectrum antiviral activity against several viruses by inhibiting their replication . The exact mechanisms are still under investigation but may involve interference with viral polymerases.
  • Clinical Relevance : Its potential use in treating viral infections highlights the importance of further research into its pharmacokinetics and toxicity profiles.

Mechanism of Action

The mechanism of action of 6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    DNA/RNA Interaction: Intercalating into nucleic acids, affecting transcription and replication processes.

Comparison with Similar Compounds

6-(beta-D-Ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one

  • CAS# : 1067276-02-1 (unmethylated ribose variant).
  • Key Differences: The absence of the 2-O-methyl group on the ribofuranosyl moiety results in lower metabolic stability compared to the target compound. This makes the unmethylated analog more prone to hydrolysis by nucleoside phosphorylases or phosphatases .
  • Molecular Weight : 323.301 g/mol (identical core structure).

3-b-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one

  • CAS# : 1058167-74-0.
  • Structural Features: Features a furano-pyrimidinone core instead of imidazo-pyrimidinone, with a hydroxymethyl substituent.
  • Molecular Weight : 298.25 g/mol.
  • The hydroxymethyl group may increase hydrophilicity relative to the 2-oxo-propyl group in the target compound .

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)

  • Source : .
  • Structural Features : A tetrahydroimidazo[1,2-a]pyridine derivative with nitro and benzyl substituents.
  • Physical Properties : Melting point 215–217°C; higher molecular complexity due to nitro and benzyl groups.
  • Comparison: The tetrahydroimidazo-pyridine core lacks the fused pyrimidinone ring of the target compound, which may reduce planarity and affect intercalation properties. The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-neutral 2-oxo-propyl group in the target compound .

Triazolo[4,3-a]pyrimidine Derivatives

  • Examples : 6-(2-hydroxyethyl)-3-methyl-5-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid ().
  • Key Features : Triazolo-pyrimidine core with carboxylic acid and hydroxyethyl substituents.
  • Comparison : The triazolo ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. The carboxylic acid group increases acidity (pKa ~4–5), unlike the neutral 2-oxo-propyl group in the target compound. This difference may influence solubility and membrane permeability .

Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Derivatives

  • Examples : N-(((1S,3S)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)methyl)cyclopropanesulfonamide ().
  • Structural Features : Fused imidazo-pyrrolo-pyrazine core with sulfonamide substituents.
  • The target compound’s ribose moiety may offer better solubility compared to the lipophilic cyclopropane-sulfonamide group .

Physicochemical and Pharmacological Comparisons

Metabolic Stability

  • The 2-O-methyl group in the target compound confers resistance to enzymatic degradation, a critical advantage over unmethylated ribose analogs (e.g., CAS# 1067276-02-1) .
  • Triazolo-pyrimidine derivatives () with hydroxyethyl groups may undergo faster oxidative metabolism due to alcohol dehydrogenase activity.

Solubility and Lipophilicity

  • Target Compound : Moderate lipophilicity (logP estimated ~1.5–2.0) due to the 2-oxo-propyl group.
  • Triazolo-pyrimidine Carboxylic Acid Derivatives : Higher hydrophilicity (logP ~0.5–1.0) due to ionizable carboxylic acid groups .
  • Imidazo-pyrrolo-pyrazine Sulfonamides : High lipophilicity (logP >3.0), favoring blood-brain barrier penetration but limiting aqueous solubility .

Biological Activity

6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one is a synthetic compound belonging to the class of imidazo[1,2-c]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. Its unique structure, featuring a ribofuranosyl moiety and an oxo-propyl group, suggests diverse mechanisms of action that warrant detailed investigation.

PropertyValue
Molecular Formula C15H19N3O6
Molecular Weight 337.33 g/mol
IUPAC Name 6-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one
InChI Key BBICAOBFBDXQFO-KVYFJXEBSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. This compound has shown promising results against various cancer cell lines:

  • Cell Lines Tested : HCT-15, HT29, HeLa, MDA-MB-468
  • IC50 Values : Ranged from 80–200 nM for selected compounds in similar structural classes .

The mechanism of action appears to involve inhibition of tubulin polymerization, which is critical for cancer cell division. For instance, related compounds have demonstrated IC50 values as low as 0.4 µM against porcine brain tubulin polymerization .

Antiviral Activity

The compound is also being explored for its antiviral properties. Purine nucleoside analogs similar to this compound have exhibited broad-spectrum antitumor activity and are being investigated for their efficacy against viral infections. The biological mechanisms typically involve interference with viral replication processes and modulation of host immune responses .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.
  • Nucleic Acid Interaction : Potential intercalation into DNA/RNA could affect transcription and replication processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other similar imidazole derivatives:

Compound NameActivity TypeIC50 (nM)
5,6-Dichlorobenzimidazole 1-beta-D-ribofuranosideTranscription elongation inhibitorVaries
2’-Deoxy Analogues of Benzimidazole RibonucleosidesAntiviral activity<1000
6H-imidazo[1,2-c]pyrimidin derivativesAnticancer activity80–200

These comparisons illustrate that while many compounds in this class exhibit anticancer properties, the specific structural features of this compound may confer unique advantages in terms of potency and selectivity.

Recent Research Highlights

  • Anticancer Efficacy : A study demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines with low micromolar GI50 values .
  • Mechanistic Insights : Research indicated that certain structural modifications could enhance the anticancer activity by improving binding affinity to target proteins involved in cell cycle regulation .
  • Antiviral Studies : Investigations into purine nucleoside analogs have revealed their potential to inhibit viral replication effectively, suggesting similar applications for this compound .

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